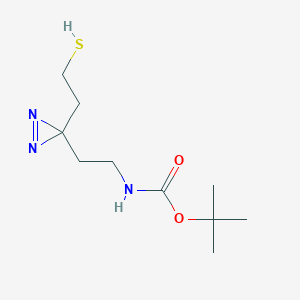
tert-butyl (2-(3-(2-mercaptoethyl)-3H-diazirin-3-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-(3-(2-mercaptoethyl)-3H-diazirin-3-yl)ethyl)carbamate is a compound that features a diazirine ring, a mercaptoethyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(3-(2-mercaptoethyl)-3H-diazirin-3-yl)ethyl)carbamate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(3-(2-mercaptoethyl)-3H-diazirin-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: The diazirine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazirine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions, including temperature, pH, and solvent, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptoethyl group can yield disulfides, while reduction of the diazirine ring can produce amines .
Scientific Research Applications
Tert-butyl (2-(3-(2-mercaptoethyl)-3H-diazirin-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a cross-linking reagent in organic synthesis and polymer chemistry.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (2-(3-(2-mercaptoethyl)-3H-diazirin-3-yl)ethyl)carbamate involves the formation of reactive intermediates upon exposure to light or specific chemical conditions. These intermediates can interact with molecular targets, such as proteins or nucleic acids, leading to covalent modifications. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-mercaptoethyl)carbamate: Similar structure but lacks the diazirine ring.
Tert-butyl N-(2-oxiranylmethyl)carbamate: Contains an oxirane ring instead of a diazirine ring.
Tert-butyl N-(2-methylphenyl)carbamate: Features a methylphenyl group instead of a mercaptoethyl group.
Uniqueness
Tert-butyl (2-(3-(2-mercaptoethyl)-3H-diazirin-3-yl)ethyl)carbamate is unique due to the presence of the diazirine ring, which imparts photo-reactivity and allows for specific applications in photoaffinity labeling and cross-linking studies. This distinguishes it from other similar compounds that lack this functional group.
Properties
Molecular Formula |
C10H19N3O2S |
|---|---|
Molecular Weight |
245.34 g/mol |
IUPAC Name |
tert-butyl N-[2-[3-(2-sulfanylethyl)diazirin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C10H19N3O2S/c1-9(2,3)15-8(14)11-6-4-10(5-7-16)12-13-10/h16H,4-7H2,1-3H3,(H,11,14) |
InChI Key |
JNHIITIAFCRRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(N=N1)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















